2-Methyl-4-penten-1-ol

Gas Chromatography Volatile Analysis Food Chemistry

2-Methyl-4-penten-1-ol (CAS 5673-98-3; IUPAC: 2-methylpent-4-en-1-ol; molecular formula C₆H₁₂O, MW 100.16 g/mol) is a primary alkenol belonging to the methyl-branched pentenol family. The compound features a terminal (ω) carbon-carbon double bond at C4, a branched methyl group at C2, and a primary hydroxyl group, establishing orthogonal reactivity at the alkene, the methyl-bearing chiral center, and the primary alcohol.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 5673-98-3
Cat. No. B12087915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-penten-1-ol
CAS5673-98-3
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(CC=C)CO
InChIInChI=1S/C6H12O/c1-3-4-6(2)5-7/h3,6-7H,1,4-5H2,2H3
InChIKeyCTHUAOGQNZSMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-penten-1-ol (CAS 5673-98-3): Procurement-Relevant Chemical Identity and Class Position


2-Methyl-4-penten-1-ol (CAS 5673-98-3; IUPAC: 2-methylpent-4-en-1-ol; molecular formula C₆H₁₂O, MW 100.16 g/mol) is a primary alkenol belonging to the methyl-branched pentenol family [1]. The compound features a terminal (ω) carbon-carbon double bond at C4, a branched methyl group at C2, and a primary hydroxyl group, establishing orthogonal reactivity at the alkene, the methyl-bearing chiral center, and the primary alcohol . Its experimental Kovats retention index of 1375 on Carbowax 20M (polar stationary phase) and estimated LogP of 1.19–1.40 define its physicochemical fingerprint relative to linear and positionally isomeric pentenols [2].

Why Generic Pentenol Substitution Fails: Structural Differentiation of 2-Methyl-4-penten-1-ol


Superficially, 2-methyl-4-penten-1-ol may appear interchangeable with other C5–C6 alkenols such as 4-penten-1-ol, 3-methyl-4-penten-1-ol, or 4-methyl-4-penten-1-ol. However, the precise position of the methyl branch at C2 relative to both the terminal alkene and the primary hydroxyl group fundamentally alters three performance-critical properties: (i) gas chromatographic retention behavior, where the target elutes at Kovats RI 1375 on Carbowax 20M versus 1305 for the linear 4-penten-1-ol on OV-351, enabling unambiguous identification in complex volatile mixtures [1][2]; (ii) lipophilicity and aqueous solubility, with an estimated LogP of 1.19–1.40 and water solubility of ~15.8 g/L, representing an approximately 3.6-fold reduction in water solubility relative to 4-penten-1-ol (57 g/L experimentally), directly impacting solvent partition and formulation behavior ; and (iii) stereochemical architecture, where the C2 chiral center provides access to enantiomerically pure building blocks via established biocatalytic or asymmetric synthetic routes—a capability entirely absent in non-chiral analogs such as 4-penten-1-ol or 4-methyl-4-penten-1-ol [3].

2-Methyl-4-penten-1-ol: Quantitative Differentiation Evidence Against Closest Analogs


GC Polar Column Retention Index: 2-Methyl-4-penten-1-ol vs. 4-Penten-1-ol

On polar stationary phases commonly employed for volatile organic compound analysis, 2-methyl-4-penten-1-ol exhibits a substantially higher Kovats retention index (RI = 1375 on Carbowax 20M, temperature ramp 60→190°C at 5 K/min) compared with the unsubstituted parent compound 4-penten-1-ol (RI = 1305–1308 on OV-351, isothermal at 80–120°C) [1][2]. Although the stationary phases differ (Carbowax 20M vs. OV-351), both are poly(ethylene glycol)-type polar phases and the ~70-unit RI differential exceeds the typical inter-column variability for related alcohol pairs, confirming that the C2-methyl branch meaningfully increases polar-phase retention. This differential elution profile directly enables unambiguous compound identification and quantification in complex matrices such as food aroma extracts or environmental headspace samples where multiple isomeric C5–C6 unsaturated alcohols may co-occur.

Gas Chromatography Volatile Analysis Food Chemistry

Lipophilicity and Water Solubility Contrast: 2-Methyl-4-penten-1-ol vs. 4-Penten-1-ol

The C2-methyl substituent produces a pronounced shift in partition behavior and aqueous solubility relative to the unsubstituted linear analog. 2-Methyl-4-penten-1-ol exhibits an estimated LogP of 1.19–1.40 (ACD/LogP = 1.37) with an estimated water solubility of ~15.8 g/L (1.584 × 10⁴ mg/L) at 25°C, compared with 4-penten-1-ol, which has an experimentally determined LogP of 0.78–0.94 and water solubility of 57 g/L [1]. The ~3.6-fold reduction in aqueous solubility and the increase in LogP by 0.4–0.6 log units have direct consequences for liquid-liquid extraction efficiency, chromatographic retention, and partition-driven formulation behavior in multi-phase systems.

Physicochemical Profiling Solvent Extraction Formulation Science

Stereochemical Capability: Enantioselective Access to (S)-2-Methyl-4-penten-1-ol via Baker's Yeast Biocatalysis

The C2 position of 2-methyl-4-penten-1-ol constitutes a sp³-hybridized chiral center that can be set with defined absolute configuration through established biocatalytic or asymmetric synthetic methodology. In a landmark study by Gramatica et al. (1988), baker's yeast (Saccharomyces cerevisiae) mediates the regioselective and stereoselective hydrogenation of (E)-2-methyl-2,4-pentadien-1-ol, reducing exclusively the C4–C5 double bond while preserving the C2–C3 unsaturation, to afford (S)-2-methyl-4-penten-1-ol as an enantiomerically pure product [1]. Separately, Myers' asymmetric alkylation of (−)-pseudoephedrine propionamide with allyl bromide followed by reduction with LiNH₂BH₃ in THF provides a fully synthetic route to (2S)-2-methyl-4-penten-1-ol with defined stereochemistry [2]. In contrast, 4-penten-1-ol lacks a chiral center entirely, and 4-methyl-4-penten-1-ol (CAS 22508-64-1) is also achiral, rendering both incapable of serving as enantiomerically enriched intermediates for asymmetric target synthesis.

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Positional Isomer Boiling Point Differentiation: 2-Methyl-4-penten-1-ol vs. 3-Methyl-4-penten-1-ol and 4-Methyl-4-penten-1-ol

Among the three methyl-branched penten-1-ol positional isomers sharing the molecular formula C₆H₁₂O, boiling points diverge by up to approximately 12°C. 2-Methyl-4-penten-1-ol has an estimated boiling point of 140.1 ± 9.0°C at 760 mmHg (ChemSpider predicted) or 152.63°C (ChemicalBook estimate). The 3-methyl isomer (CAS 51174-44-8) is estimated at 140.1 ± 9.0°C (nearly identical to the target under the same estimation method) , while 4-methyl-4-penten-1-ol (CAS 22508-64-1) boils at 147.3 ± 9.0°C . Although the boiling point ranges overlap, the structural difference—a terminal isopropenyl group in 4-methyl-4-penten-1-ol versus an allyl-type terminal alkene in 2-methyl-4-penten-1-ol—results in measurably different vapor pressure: 1.7 ± 0.6 mmHg for the 4-methyl isomer versus 2.6 ± 0.5 mmHg for the target at 25°C . This vapor pressure differential translates to a ~1.5-fold higher volatility for the target compound, which is relevant to headspace concentration in fragrance applications and to distillation cut scheduling during purification.

Distillation Purification Process Chemistry Thermophysical Properties

Regioselectivity in Biocatalytic Reduction: Divergent Reduction Pathways for 2-Methyl vs. 3-Methyl Substrates

The baker's yeast-mediated reduction reported by Gramatica et al. (1988) demonstrates that the position of the methyl substituent on the pentadien-1-ol scaffold directs the chemoselectivity of enzymatic hydrogenation. (E)-2-Methyl-2,4-pentadien-1-ol is reduced exclusively at the C4–C5 double bond to yield (S)-2-methyl-4-penten-1-ol, while its regioisomer (E)-3-methyl-2,4-pentadien-1-ol is analogously reduced to (S)-3-methyl-4-penten-1-ol [1]. Both transformations proceed with high stereoselectivity, furnishing bifunctional, enantiomerically pure C6-building blocks. The critical structural distinction is that the 2-methyl derivative retains an allylic alcohol-like motif (hydroxyl β to the alkene), whereas the 3-methyl derivative positions the hydroxyl group γ to the alkene. This difference in functional-group juxtaposition governs subsequent synthetic transformations: the 2-methyl product can be directly converted to chiral 2-methyl-4-pentenal (the aldehyde used in the Danishefsky total synthesis of epothilone B via a diastereoselective aldol reaction) [2], whereas the 3-methyl isomer leads to a different reactivity manifold.

Biocatalysis Regioselectivity Green Chemistry

Procurement-Guiding Application Scenarios for 2-Methyl-4-penten-1-ol (CAS 5673-98-3)


Chiral C6 Building Block for Complex Natural Product Total Synthesis

In the total synthesis of epothilone B and related 16-membered macrolide antitumor agents, (S)-2-methyl-4-penten-1-ol serves as the direct precursor to (S)-2-methyl-4-pentenal, which undergoes a highly diastereoselective aldol condensation with a tricarbonyl Z-enolate to establish three contiguous stereogenic centers in a single step [1]. The specific C2-methyl substitution pattern and the terminal alkene are both essential to the reaction design: the methyl group directs facial selectivity through transition-state organization, while the terminal double bond enables subsequent Wacker oxidation or asymmetric hydroformylation for chain extension . Neither 4-penten-1-ol (lacking the methyl stereocenter) nor 3-methyl-4-penten-1-ol (placing the hydroxyl remote from the stereocenter) can fulfill this role, making procurement of the specific 2-methyl regioisomer mandatory for this synthetic strategy.

Analytical Reference Standard for Volatile Organic Compound Identification in Food and Environmental Matrices

2-Methyl-4-penten-1-ol has been chromatographically characterized and identified in volatile profiles of refrigerated fish (Yellowtail, Seriola aureovitata), where its distinctive Kovats retention index (RI = 1375 on Carbowax 20M) enables unambiguous peak assignment [1]. For food quality laboratories and environmental monitoring facilities employing GC-MS-based volatile organic compound (VOC) screening, this compound provides a diagnostic retention marker that is well-separated from the more polar linear analog 4-penten-1-ol (RI ≈ 1305 on OV-351) and from saturated primary alcohols of similar molecular weight. The methyl branch also generates a characteristic mass spectral fragmentation pattern (m/z 41, 31, 67 as most abundant ions) that facilitates confident library matching .

Functional Monomer for Specialty Polymer and Surface Coating Synthesis

As a bifunctional monomer possessing both a primary hydroxyl group and a terminal alkene, 2-methyl-4-penten-1-ol can be incorporated into polyurethane or polyester backbones via the alcohol functionality while retaining the pendant allyl-type double bond for subsequent cross-linking, grafting, or post-polymerization functionalization [1]. The C2-methyl branch, relative to 4-penten-1-ol, introduces controlled chain irregularity that can modulate polymer crystallinity, Tg, and solubility. Its reduced water solubility (~15.8 g/L vs. 57 g/L for 4-penten-1-ol) favors organic-phase polymerization processes and may improve moisture resistance in the resulting coatings . For procurement in specialty polymer R&D, 2-methyl-4-penten-1-ol is the preferred monomer when a methyl-branched spacer between the hydroxyl and the reactive alkene is desired.

Substrate for Biocatalysis and Enzyme Engineering Studies

The baker's yeast (Saccharomyces cerevisiae)-mediated reduction of (E)-2-methyl-2,4-pentadien-1-ol to (S)-2-methyl-4-penten-1-ol represents one of the early, well-characterized examples of whole-cell biocatalytic hydrogenation with simultaneous regio- and stereochemical control [1]. This system has served as a model for studying the substrate scope and mechanism of enoate reductases and old yellow enzyme homologs. For laboratories engaged in biocatalyst development, enantioselective reduction methodology, or green chemistry process design, 2-methyl-4-penten-1-ol and its dienol precursor constitute a benchmark substrate pair for evaluating novel engineered reductases, comparing their performance against the established yeast-mediated protocol in terms of conversion yield, enantiomeric excess, and regioselectivity.

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